molecular formula C7H7F B1294773 4-Fluorotoluene CAS No. 352-32-9

4-Fluorotoluene

Cat. No.: B1294773
CAS No.: 352-32-9
M. Wt: 110.13 g/mol
InChI Key: WRWPPGUCZBJXKX-UHFFFAOYSA-N
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Description

4-Fluorotoluene is an organic compound with the molecular formula CH3C6H4F. It is a colorless liquid with an aromatic odor and is used as an intermediate in organic synthesis. The compound is part of the fluorotoluene family, where a fluorine atom is substituted at the para position of the toluene molecule. This substitution significantly alters the chemical properties of the compound, making it useful in various industrial and research applications .

Scientific Research Applications

4-Fluorotoluene is widely used in scientific research and industrial applications. In chemistry, it serves as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of pharmaceuticals, agrochemicals, and materials science .

In biology and medicine, this compound derivatives are explored for their potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development and other biomedical applications .

Safety and Hazards

4-Fluorotoluene may cause irritation of the respiratory system, severe irritation of the eyes and skin, and severe internal damage if swallowed . It may be incompatible with strong oxidizing and reducing agents .

Future Directions

4-Fluorotoluene is used in industrial and scientific research . It is also used as a building block in the synthesis of other compounds .

Preparation Methods

4-Fluorotoluene can be synthesized through several methods. One common method involves the diazotization of p-toluidine followed by fluorination using a fluorinating agent such as hydrogen fluoride or ammonium bifluoride. The reaction typically occurs under controlled temperatures to ensure the formation of the desired product .

Another method involves the halogen exchange reaction, where p-bromotoluene is treated with a fluoride source in the presence of a catalyst. This method is often used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

4-Fluorotoluene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, ammonium bifluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Fluorotoluene can be compared with other fluorinated toluenes, such as 2-Fluorotoluene and 3-Fluorotoluene. While all these compounds share a similar structure, the position of the fluorine atom significantly affects their chemical properties and reactivity. For instance, 2-Fluorotoluene has the fluorine atom at the ortho position, while 3-Fluorotoluene has it at the meta position .

The unique properties of this compound, such as its reactivity and stability, make it particularly valuable in various applications compared to its isomers.

Properties

IUPAC Name

1-fluoro-4-methylbenzene
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InChI

InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
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InChI Key

WRWPPGUCZBJXKX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)F
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Molecular Formula

C7H7F
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DSSTOX Substance ID

DTXSID7059852
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Molecular Weight

110.13 g/mol
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Physical Description

4-fluorotoluene appears as a colorless liquid with an aromatic odor. May float or sink in water. (USCG, 1999)
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Boiling Point

241.9 °F at 760 mmHg (USCG, 1999)
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Flash Point

105 °F (USCG, 1999)
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Density

1.0007 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

39.81 mmHg (USCG, 1999)
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CAS No.

352-32-9, 2194-09-4
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Melting Point

-70.2 °F (USCG, 1999)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of p-fluorotoluene?

A1: The molecular formula of p-fluorotoluene is C7H7F, and its molecular weight is 110.13 g/mol.

Q2: What spectroscopic data is available for p-fluorotoluene?

A2: Researchers have employed various spectroscopic techniques to characterize p-fluorotoluene. These include:

  • Infrared (IR) spectroscopy: Used to identify functional groups and study vibrational modes, including those related to methyl internal rotation. [, , , ]
  • Raman spectroscopy: Provides complementary information to IR spectroscopy, particularly useful for studying low-frequency vibrations. []
  • UV-Vis spectroscopy: Used to study electronic transitions and excited state dynamics. [, , , , ]
  • Fluorescence spectroscopy: Provides information about excited state dynamics, including vibrational predissociation in van der Waals complexes. [, ]
  • Laser photoelectron spectroscopy: Used to study the electronic structure and vibrational frequencies of ions. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and bonding in the molecule, particularly useful for studying long-range spin-spin coupling constants between fluorine and hydrogen nuclei. [, , , , ]
  • Mass spectrometry: Used to determine the mass-to-charge ratio of ions, important for studying fragmentation patterns and identifying reaction products. [, ]

Q3: How does the methyl group in p-fluorotoluene influence its properties compared to fluorobenzene?

A3: The methyl group in p-fluorotoluene plays a significant role in its photophysical and photochemical properties. Upon UV excitation, the molecule exhibits a lower threshold for intramolecular vibrational redistribution (IVR) compared to fluorobenzene. [, ] This is attributed to the coupling of ring vibrations with the methyl torsion, facilitating energy flow between different vibrational modes. [, , ] Moreover, the presence of the methyl group influences the dissociation pathways and internal energy distribution of HF upon photodissociation at 193 nm. []

Q4: How does p-fluorotoluene interact with argon in a van der Waals complex?

A4: Microwave spectroscopy reveals that in the p-fluorotoluene-argon complex, the argon atom sits above the aromatic ring, influencing the barrier height of the methyl internal rotation. [] This interaction also affects vibrational predissociation (VP) from the excited state of the complex, exhibiting unusual characteristics compared to other aromatic van der Waals complexes. [, ]

Q5: How does p-fluorotoluene form complexes with ammonia?

A5: Studies have identified two distinct conformers of the p-fluorotoluene-ammonia complex. One conformer involves a π-hydrogen bond between an ammonia hydrogen and the aromatic ring, while the other features a double-hydrogen bond between the ammonia and the fluorine atom in the plane of the ring. [, ] The methyl group in p-fluorotoluene appears to stabilize the π-hydrogen bonded complex by increasing the electron density in the ring. [, ]

Q6: What are the known applications of p-fluorotoluene in synthetic chemistry?

A6: p-Fluorotoluene serves as a valuable starting material for synthesizing various compounds, including:

  • p-Fluorobenzaldehyde: Synthesized by oxidizing p-fluorotoluene using various methods, including catalytic oxidation with cobalt/manganese/bromine systems [], manganese sesquioxide [], and enzymatic oxidation with laccase from Pleurotus ostreatus [].
  • p-Fluorobenzoyl chloride: Prepared from p-fluorotoluene through a multi-step synthesis involving photochlorination, hydrolysis, and vacuum distillation. []
  • 4-Fluoro-3-phenoxytoluene: Synthesized via an Ullmann coupling reaction between 3-bromo-4-fluorotoluene and phenol. []

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